molecular formula C27H36O11 B1163887 Borapetoside E CAS No. 151200-49-6

Borapetoside E

Numéro de catalogue B1163887
Numéro CAS: 151200-49-6
Poids moléculaire: 536.6
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Borapetoside E is a clerodane diterpenoid extracted from Tinospora crispa, a plant traditionally used in herbal medicine, particularly for diabetes. Its therapeutic effects have been observed in high-fat-diet-induced obesity mice models, where it has shown potential in improving hyperglycemia and hyperlipidemia, comparable to or even better than the drug metformin. This compound has been found to regulate glucose and lipid metabolism by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue (Xu et al., 2017).

Synthesis Analysis

The synthesis of this compound, along with other furanoid diterpene glycosides like borapetosides C, D, F, and G, was achieved from the stems of Tinospora tuberculata. The structures of these compounds were elucidated using chemical and spectroscopic methods, highlighting the complex nature of this compound and related compounds (Fukuda et al., 1993).

Applications De Recherche Scientifique

Traitement du diabète de type 2

Le Borapetoside E a montré une amélioration de l'hyperglycémie et de l'hyperlipidémie chez les souris diabétiques de type 2 induites par un régime riche en graisses {svg_1}. Il a été constaté qu'il améliorait considérablement l'hyperglycémie, la résistance à l'insuline, la stéatose hépatique et la consommation d'oxygène chez les souris obèses {svg_2}.

Gestion de l'obésité

Les effets thérapeutiques du this compound ont été évalués chez des souris obèses induites par un régime riche en graisses {svg_3}. Il a été constaté qu'il améliorait les affections liées à l'obésité, ce qui en fait un traitement potentiel pour la gestion de l'obésité {svg_4}.

Régulation du métabolisme lipidique

Le this compound a été trouvé pour supprimer l'expression des protéines de liaison aux éléments régulateurs du stérol (SREBP) et de leurs gènes cibles en aval liés à la synthèse lipidique dans le foie et le tissu adipeux {svg_5}. Cela suggère qu'il pourrait être utilisé pour réguler le métabolisme lipidique.

Sensibilisateur à l'insuline

Des recherches ont montré que le this compound, ainsi que d'autres composés présents dans le Tinospora crispa, peuvent agir comme un sensibilisateur à l'insuline {svg_6}. Cela signifie qu'il pourrait potentiellement contribuer à augmenter la sensibilité du corps à l'insuline, améliorant l'efficacité de l'insuline dans la régulation de la glycémie.

Agent anti-apoptotique

Le Tinospora crispa, qui contient du this compound, est prévu d'avoir des effets anti-apoptotiques {svg_7}. Cela signifie qu'il pourrait potentiellement prévenir ou retarder la mort des cellules et des tissus.

Régulateur de la prolifération cellulaire

Le Tinospora crispa est également prévu de réguler la prolifération cellulaire {svg_8}. Cela suggère que le this compound pourrait potentiellement être utilisé dans des traitements nécessitant la régulation de la croissance et de la division cellulaires.

Mécanisme D'action

Target of Action

Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .

Mode of Action

This compound interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .

Biochemical Pathways

The action of this compound primarily affects the lipid metabolism pathway. By inhibiting SREBPs, this compound suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The action of this compound leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, this compound has been observed to increase oxygen consumption in obese mice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .

Safety and Hazards

The safety data sheet for Borapetoside E advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Borapetoside E has shown promising results in improving hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes mice . Future research could focus on further understanding its mechanism of action and potential applications in the treatment of type 2 diabetes.

Propriétés

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGKLWUOGQDOTD-IYIXDXQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borapetoside E
Reactant of Route 2
Borapetoside E
Reactant of Route 3
Borapetoside E
Reactant of Route 4
Borapetoside E
Reactant of Route 5
Borapetoside E
Reactant of Route 6
Borapetoside E

Q & A

Q1: How does Borapetoside E exert its anti-diabetic effects?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.

Q2: Are there any computational studies exploring this compound's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?

A2: Yes, molecular docking simulations have been conducted to evaluate this compound's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that this compound exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, this compound shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to this compound's anti-diabetic effects, although further experimental validation is necessary.

Q3: What is the structural characterization of this compound?

A3: this compound is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []

Q4: Have there been any studies on the efficacy of this compound in animal models of Type 2 Diabetes?

A4: Yes, a study investigated the effects of this compound in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that this compound administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, this compound's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of this compound for managing Type 2 Diabetes and associated metabolic disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.